4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Overview
Description
4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine, also known as 4-ESMT, is an organosulfur compound with a wide range of applications in both scientific research and industry. It has been studied extensively due to its unique properties and potential to be used in a variety of processes.
Scientific Research Applications
Molecular Structure and Conformation
- Molecular Dimensions and Aromatic Delocalization : The molecular structure of related 2-ethylsulfanyl-1,3,5-triazines exhibits evidence of aromatic delocalization in the pyrazole rings. Different conformations are adopted by the ethylsulfanyl substituents in various compounds, impacting the molecular interactions and stabilities (Insuasty et al., 2008).
Chemical Reactivity and Interactions
- Amine Exchange Reactions : 3-tert-Butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide, a compound structurally related to 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine, participates in amine exchange reactions with amino acids, leading to various exchange products. Such reactions highlight the chemical reactivity and potential for modification of triazine compounds (Sun Min’yan’ et al., 2010).
Crystal Structure Analysis
- Hydrogen Bonding and Molecular Linkage : In certain triazine derivatives, there are significant bond fixations in the heterocyclic component. The presence or absence of direction-specific intermolecular interactions, such as hydrogen bonds, can influence the formation of molecular sheets and rings, impacting the crystal structure and stability (Insuasty et al., 2006).
Synthetic Applications
Synthesis of Nucleoside Analogs : The synthesis of triazine carbon-linked nucleosides, analogs of 5-azacytidine and pseudoisocytidine, demonstrates the potential of triazine derivatives in creating bioactive compounds. The specific synthetic pathways involve various chemical reactions, highlighting the versatility of triazine compounds in organic synthesis (Riley et al., 1986).
Practical Synthesis Techniques : Advanced synthesis methods have been developed for 1,3,5-triazin-2-amines, including one-pot synthesis techniques. These methods demonstrate the practical and efficient synthesis of triazine derivatives, which can be applied in various chemical and pharmaceutical contexts (Calheiros et al., 2022).
Biological Evaluation
Antimicrobial and Antitubercular Potential : Studies on triazine-linked heterocyclic compounds, such as (4-benzylideneamino-6-methyl-[1,3,5]-triazin-2-yl)-(5-methyl-2-substituted phenyl/ H -pyrazol-3-yl)- amines, reveal their potential antimicrobial and antitubercular activities. This suggests the possibility of utilizing triazine derivatives in developing new antimicrobial agents (Deohate & Mulani, 2020).
Antimycobacterial Agents : The synthesis and evaluation of novel 1,3,5-triazine-Schiff base conjugates as antimycobacterial agents against Mycobacterium tuberculosis indicate significant biological activity. Such findings highlight the therapeutic potential of triazine derivatives in treating bacterial infections (Avupati et al., 2013).
Environmental Applications
- Utilization by Bacteria as Sulfur Sources : Certain bacteria can utilize s-triazine herbicides, which are structurally related to this compound, as a sole source of sulfur for growth. This demonstrates the environmental relevance of triazines and their potential role in bioremediation processes (Cook & Hütter, 1982).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethylsulfanyl-6-methyl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQMCVIFTDRXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369415 | |
Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57639-45-9 | |
Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.